1,4-Dibutylbenzene

Vue d'ensemble

Description

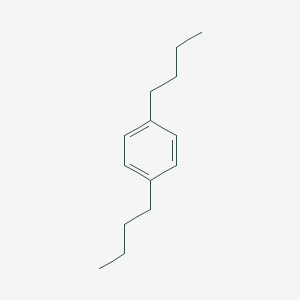

1,4-Dibutylbenzene is an organic compound with the molecular formula C14H22. It is a derivative of benzene, where two butyl groups are attached to the benzene ring at the 1 and 4 positions. This compound is known for its applications in various fields, including chemistry and industry, due to its unique chemical properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1,4-Dibutylbenzene can be synthesized through several methods. One common approach involves the alkylation of benzene with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods: In industrial settings, this compound is produced using similar alkylation processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production .

Analyse Des Réactions Chimiques

Types of Reactions: 1,4-Dibutylbenzene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Hydrogenation of this compound can yield the corresponding alkane derivatives.

Substitution: Electrophilic aromatic substitution reactions, such as nitration and sulfonation, can occur on the benzene ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Concentrated sulfuric acid for sulfonation; concentrated nitric acid for nitration.

Major Products Formed:

Oxidation: Butylbenzoic acids or butylbenzophenones.

Reduction: Dibutylcyclohexane.

Substitution: Nitro-1,4-dibutylbenzene or sulfo-1,4-dibutylbenzene.

Applications De Recherche Scientifique

Scientific Research Applications

1,4-Dibutylbenzene has several notable applications in scientific research:

1. Organic Synthesis

It serves as a precursor in synthesizing more complex organic molecules. The compound’s structure allows it to participate in electrophilic aromatic substitution reactions where the butyl groups enhance the reactivity of the benzene ring.

2. Polymer Production

Due to its stability and reactivity, this compound is used in producing polymers and resins. It can be incorporated into polymer matrices to modify physical properties such as flexibility and thermal stability.

3. Enhanced Oil Recovery

Research indicates that derivatives of this compound, such as sodium this compound sulfonate, exhibit lower Krafft points compared to other surfactants. This property makes them suitable for use in enhanced oil recovery processes by improving surfactant solubility at lower temperatures.

Case Studies

Case Study 1: Synthesis of Novel Polymers

A study demonstrated the use of this compound in synthesizing novel polymeric materials with enhanced thermal stability. The incorporation of this compound into polycarbonate matrices resulted in improved mechanical properties and resistance to thermal degradation.

Case Study 2: Surfactant Applications in Oil Recovery

In a field study focused on enhanced oil recovery techniques, sodium this compound sulfonate was tested for its efficacy in reducing interfacial tension between oil and water. The results showed significant improvements in oil recovery rates compared to traditional surfactants due to its favorable solubility characteristics at varying temperatures .

Mécanisme D'action

The mechanism by which 1,4-Dibutylbenzene exerts its effects depends on the specific reaction it undergoes. In electrophilic aromatic substitution reactions, the butyl groups act as electron-donating groups, activating the benzene ring towards electrophilic attack. This increases the reactivity of the compound in such reactions .

Comparaison Avec Des Composés Similaires

n-Butylbenzene: This compound has a single butyl group attached to the benzene ring.

1,4-Di-tert-butylbenzene: This compound has tert-butyl groups instead of n-butyl groups.

Uniqueness: 1,4-Dibutylbenzene is unique due to the presence of two butyl groups at the para positions, which significantly influences its chemical reactivity and physical properties. This makes it a valuable compound in various chemical syntheses and industrial applications .

Activité Biologique

1,4-Dibutylbenzene (DBB) is an aromatic hydrocarbon with the chemical formula . It is a member of the dibutylbenzene family, which includes various isomers that differ in the position of the butyl groups on the benzene ring. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Structure and Classification

This compound is characterized by two butyl groups attached to the 1 and 4 positions of a benzene ring. Its molecular structure can be represented as follows:

- Molecular Formula :

- Molecular Weight : 198.33 g/mol

- CAS Number : 84-74-2

Physical Properties

| Property | Value |

|---|---|

| Boiling Point | 200 °C |

| Melting Point | -20 °C |

| Solubility in Water | Insoluble |

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. Research has shown that it exhibits significant activity against various bacterial strains. For instance:

- A study conducted by Mert et al. (2016) indicated that DBB demonstrated antibacterial effects against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been explored. In vitro assays have revealed that it can inhibit pro-inflammatory cytokines:

- A study reported that DBB reduced the production of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated macrophages, suggesting its potential as an anti-inflammatory agent .

Anticancer Activity

The anticancer properties of dibutylbenzenes have been a focus of research due to their structural similarity to known anticancer agents.

- In a recent investigation, this compound was found to induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism was attributed to the activation of caspase pathways and the disruption of mitochondrial membrane potential .

Case Study 1: Antimicrobial Efficacy

In a comparative study examining various dibutylbenzenes, this compound was found to be more effective than its isomeric counterparts in inhibiting fungal growth in Candida albicans. The study utilized disk diffusion methods to assess efficacy and determined an inhibition zone diameter of 15 mm at a concentration of 100 µg/mL .

Case Study 2: Anti-inflammatory Mechanism

A detailed analysis using an animal model demonstrated that administration of this compound significantly reduced paw edema induced by carrageenan. Histological examinations revealed decreased infiltration of inflammatory cells in treated groups compared to controls .

Research Findings Summary Table

Propriétés

IUPAC Name |

1,4-dibutylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22/c1-3-5-7-13-9-11-14(12-10-13)8-6-4-2/h9-12H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGQOZYOOFXEGDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20166213 | |

| Record name | Benzene, 1,4-dibutyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20166213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1571-86-4 | |

| Record name | 1,4-Dibutylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1571-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,4-dibutyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001571864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,4-dibutyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20166213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes sodium 1,4-dibutylbenzene sulfonate a potentially valuable compound for enhanced oil recovery (EOR)?

A1: The research highlights that sodium this compound sulfonate exhibits a significantly lower Krafft point compared to other similarly sized alkylbenzene sulfonates []. The Krafft point is the temperature at which a surfactant becomes soluble enough in water to form micelles, which are essential for EOR applications. A lower Krafft point means the surfactant can be effective at lower temperatures, making it potentially more suitable for oil reservoirs with colder environments. This characteristic, alongside its ability to lower interfacial tension between oil and water, makes it a promising candidate for EOR formulations.

Q2: How does the addition of electrolytes or alcohols influence the Krafft point of sodium this compound sulfonate?

A2: The study investigated the impact of electrolytes and alcohols on the Krafft-Clear Point diagrams of sodium this compound sulfonate []. The results demonstrated that the presence of electrolytes and alcohols generally leads to a decrease in the Krafft point. This finding suggests that formulating EOR solutions with these additives could further enhance the surfactant's effectiveness at lower temperatures.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.